MMP145

Description

Properties

CAS No. |

1025717-75-2 |

|---|---|

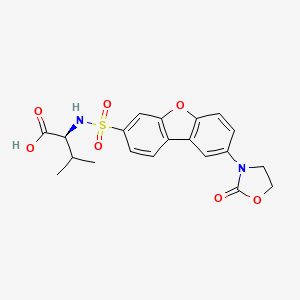

Molecular Formula |

C20H20N2O7S |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[8-(2-oxo-1,3-oxazolidin-3-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid |

InChI |

InChI=1S/C20H20N2O7S/c1-11(2)18(19(23)24)21-30(26,27)13-4-5-14-15-9-12(22-7-8-28-20(22)25)3-6-16(15)29-17(14)10-13/h3-6,9-11,18,21H,7-8H2,1-2H3,(H,23,24)/t18-/m0/s1 |

InChI Key |

FWPVXLYOKAOERT-SFHVURJKSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MMP-145; MMP 145; MMP145; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMP-12 and its Inhibition by MMP145

Introduction to Matrix Metalloproteinase-12 (MMP-12)

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase or MME, is a zinc-dependent endopeptidase belonging to the MMP family.[1] These enzymes are crucial for the degradation and remodeling of the extracellular matrix (ECM).[2][3] MMP-12 is primarily secreted by macrophages, particularly in response to inflammatory stimuli, and plays a significant role in both normal physiological processes and various pathologies.[4][5]

Structurally, like most MMPs, MMP-12 is synthesized as an inactive zymogen (pro-MMP-12) containing a propeptide domain that maintains latency.[3] Upon activation, which involves the proteolytic removal of this pro-domain, the enzyme's catalytic domain becomes active.[1][3] This catalytic domain contains a highly conserved zinc-binding site essential for its enzymatic activity.[6]

MMP-12 has been implicated in a variety of diseases characterized by inflammation and tissue remodeling, including:

-

Chronic Obstructive Pulmonary Disease (COPD): By degrading elastin in the lungs.[4][7]

-

Atherosclerosis: Contributing to the instability of arterial plaques.[4][8]

-

Rheumatoid Arthritis: Participating in the degradation of joint cartilage.[2]

-

Cancer: Facilitating tumor cell invasion and metastasis.[4]

Core Mechanism of Action of MMP-12

The primary function of MMP-12 is the proteolytic cleavage of various ECM components. Its significant elastolytic activity is a key feature.[9] The catalytic mechanism is centered around the zinc ion in the active site, which polarizes a bound water molecule, facilitating a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate.

Substrate Specificity: MMP-12 has a broad substrate profile but shows a preference for certain amino acid sequences. It is known to degrade:

-

Elastin (soluble and insoluble)[1]

-

Vitronectin[3]

-

Progranulin[3]

-

α1-Antitrypsin[3]

-

Myelin Basic Protein[3]

In addition to ECM proteins, MMP-12 can activate other pro-MMPs, such as pro-MMP-2 and pro-MMP-3, creating a cascade of proteolytic activity.[3]

Signaling Pathways Involving MMP-12

MMP-12 is a key downstream effector in inflammatory signaling and can also initiate signaling cascades itself. Its expression and activity are tightly regulated by a network of cytokines and growth factors.

Upstream Regulation of MMP-12 Expression: Inflammatory cytokines are potent inducers of MMP-12 expression in cells like airway smooth muscle cells and macrophages. Studies have shown that Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) significantly increase MMP-12 gene expression and secretion.[10] This induction is mediated through several key intracellular signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[10][11]

-

Phosphatidylinositol 3-Kinase (PI3-K) Pathway. [10]

-

Activator Protein-1 (AP-1) Transcription Factor. [10]

Corticosteroids like dexamethasone have been shown to down-regulate IL-1β-induced MMP-12 expression.[10]

Downstream Signaling Activated by MMP-12: MMP-12 is not merely a degradative enzyme; its proteolytic activity can generate bioactive molecules and activate cell surface receptors to initiate downstream signaling.

-

Protease-Activated Receptor-1 (PAR-1) Activation: MMP-12 can cleave and activate PAR-1, leading to the upregulation of Placenta Growth Factor (PGF). PGF, in turn, can induce apoptosis in lung epithelial cells through JNK, p38 MAPK, and PKCδ signaling pathways, contributing to the pathogenesis of emphysema.[12]

-

Macrophage Proliferation: In inflammatory contexts, MMP-12 contributes to the proliferation of macrophages through the ERK/P38 MAPK signaling pathway.[5][11] This creates a positive feedback loop, as macrophages are the primary source of MMP-12.

Signaling Pathway Diagrams

Below are Graphviz diagrams illustrating the key signaling pathways associated with MMP-12.

Caption: Upstream regulation of MMP-12 expression by inflammatory cytokines.

Caption: Downstream signaling pathways activated by MMP-12.

Mechanism of Inhibition by MMP145

As a small molecule inhibitor, this compound is designed to block the catalytic activity of MMP-12. The most common mechanism for MMP inhibitors is direct, competitive binding to the active site.[4]

General Mechanism of MMP Inhibition: Small molecule inhibitors of MMPs are typically chelating agents . They possess a functional group, often a hydroxamate, that binds with high affinity to the catalytic zinc ion (Zn2+) at the enzyme's active center.[13][14] This binding physically obstructs the active site, preventing substrate access and subsequent cleavage.[4] this compound, being described as a potent and selective MMP-12 inhibitor, likely operates through this mechanism of competitive inhibition by chelating the active site zinc.[4][15]

Quantitative Data on MMP-12 Inhibition

While specific data for this compound is not available from primary literature, data from studies of other selective MMP-12 inhibitors provide a benchmark for potency.

| Inhibitor | Target | IC50 (nM) | Inhibition Type | Source |

| Compound 25 | hMMP-12 | ~4 | Competitive | [16] |

| Compound 26 | hMMP-12 | ~4 | Competitive | [16] |

| MMP408 | hMMP-12 | ~19 | Competitive | [16] |

| GM6001 (Ilomastat) | Pan-MMP | ~2.5 | Competitive | [15][16] |

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

The study of MMP-12 activity and its inhibition relies on well-established biochemical assays.

Fluorogenic Substrate Assay

This is a common method for quantifying enzyme activity and inhibitor potency (IC50 values) in a high-throughput format.

Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When MMP-12 cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to enzyme activity.

Detailed Methodology (Representative):

-

Reagents: Recombinant human MMP-12 (hMMP-12), fluorogenic substrate (e.g., from a SensoLyte® 520 kit), assay buffer, test inhibitor (this compound), and a reference inhibitor (e.g., GM6001).[16][17]

-

Enzyme Incubation: In a 96-well microplate, incubate a fixed concentration of hMMP-12 (e.g., 10 ng) with varying concentrations of the inhibitor (e.g., serial dilutions of this compound) for a set period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.[16]

-

Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 328 nm/393 nm) over time (e.g., every 3 minutes for 60 minutes) using a microplate reader.[17]

-

Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a fluorogenic MMP-12 inhibition assay.

Zymography

Zymography is a technique used to detect the activity of proteases, including MMP-12, in biological samples.

Principle: This method is based on SDS-PAGE where the substrate (e.g., gelatin or casein for MMP-12) is co-polymerized in the polyacrylamide gel.[10][18] After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. The gel is then moved to a developing buffer, where active enzymes digest the substrate in their vicinity. When the gel is stained (e.g., with Coomassie Blue), areas of digestion appear as clear bands against a stained background.

Detailed Methodology (Representative):

-

Sample Preparation: Mix conditioned cell culture media or other biological samples containing MMP-12 with non-reducing SDS sample buffer. Do not boil the samples, as this would irreversibly denature the enzyme.

-

Electrophoresis: Run the samples on an SDS-polyacrylamide gel containing 0.1% gelatin or casein.[18]

-

Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzyme to refold.[18]

-

Development: Incubate the gel overnight in a developing buffer (e.g., 50 mM Tris, 5 mM CaCl2) at 37°C.[18]

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Proteolytic activity will be visible as clear bands on a blue background. The size of the band corresponds to the molecular weight of the MMP.[18]

Conclusion

MMP-12 is a critical enzyme in inflammatory processes and tissue remodeling, with a well-defined role in the pathogenesis of several major diseases. Its activity is regulated by complex signaling networks, primarily the MAPK and PI3-K pathways, and it can, in turn, trigger downstream signaling events that promote inflammation and apoptosis. Small molecule inhibitors, such as the compound designated this compound, represent a promising therapeutic strategy. These inhibitors typically function by competitively binding to the catalytic zinc ion in the enzyme's active site, thereby blocking its degradative function and its impact on cellular signaling. The continued development of potent and highly selective MMP-12 inhibitors, guided by robust experimental evaluation, holds significant potential for the treatment of COPD, atherosclerosis, and other inflammatory disorders.

References

- 1. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]

- 2. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implications of MMP-12 in the pathophysiology of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The Emerging Role of MMP12 in the Oral Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New insights into the substrate specificity of macrophage elastase MMP-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sinobiological.com [sinobiological.com]

- 10. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 15. scbt.com [scbt.com]

- 16. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Selective binding of matrix metalloproteases MMP-9 and MMP-12 to inhibitor-assisted thermolysin-imprinted beads - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04444A [pubs.rsc.org]

MMP145: A Selective Inhibitor of Matrix Metalloproteinase-12 for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Its role in tissue remodeling and degradation of the extracellular matrix, particularly elastin, makes it a compelling therapeutic target. This technical guide provides a comprehensive overview of MMP145, a potent and selective small-molecule inhibitor of MMP-12. We will delve into its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to MMP-12 and the Rationale for Selective Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. While essential for physiological processes like development and wound healing, their dysregulation is a hallmark of numerous pathologies. MMP-12 is predominantly expressed by macrophages and plays a significant role in inflammatory responses.[1] In conditions like COPD, elevated MMP-12 activity in the lungs leads to the destruction of elastin, contributing to impaired lung function.[1] Similarly, in asthma, MMP-12 is implicated in airway inflammation and remodeling.

The development of MMP inhibitors has been challenging due to the high degree of similarity in the active sites across the MMP family, leading to off-target effects and toxicity with broad-spectrum inhibitors.[1] Therefore, the design of highly selective inhibitors targeting a specific MMP, such as MMP-12, is a more promising therapeutic strategy.[2][3] this compound has emerged as a promising candidate, demonstrating potent and selective inhibition of MMP-12.[4]

This compound: A Profile of a Selective MMP-12 Inhibitor

This compound is an orally active and potent small molecule inhibitor of MMP-12.[4] Its discovery and characterization have positioned it as a valuable tool for investigating the role of MMP-12 in disease models and as a potential therapeutic agent for inflammatory conditions like asthma.[4]

Quantitative Inhibitory Profile

The inhibitory activity and selectivity of this compound against a panel of MMPs are crucial for its therapeutic potential. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description |

| MMP-12 IC50 | 7 nM | The half-maximal inhibitory concentration against human MMP-12. |

| MMP-13 IC50 | >10,000 nM | Demonstrates high selectivity over MMP-13. |

| MMP-1 IC50 | >10,000 nM | Demonstrates high selectivity over MMP-1. |

| MMP-9 IC50 | 2,200 nM | Shows moderate selectivity over MMP-9. |

| Selectivity | >1400-fold vs MMP-13 and MMP-1 | High selectivity against other key MMPs. |

Data sourced from Li, W., et al. (2009). J. Med. Chem., 52(17), 5408-5419.

Signaling Pathways Modulated by MMP-12 Inhibition

MMP-12 is not only an effector of tissue degradation but also a modulator of inflammatory signaling pathways. Inhibition of MMP-12 can therefore have broader anti-inflammatory effects. One of the key pathways influenced by MMP-12 is the ERK/P38 MAPK signaling cascade.

Caption: MMP-12 signaling in macrophages and the inhibitory action of this compound.

Studies have shown that MMP-12 contributes to the proliferation of mouse macrophages and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the activation of the ERK/P38 MAPK signaling pathway.[4] By inhibiting the enzymatic activity of secreted MMP-12, this compound can attenuate the downstream activation of this pathway, thereby reducing the production of these key inflammatory mediators.

Experimental Protocols for the Characterization of this compound

The evaluation of a selective MMP-12 inhibitor like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay is fundamental for determining the potency (IC50) of an inhibitor against MMP-12 and its selectivity against other MMPs.

Objective: To quantify the inhibitory activity of this compound against recombinant human MMP-12.

Materials:

-

Recombinant human MMP-12 (catalytic domain)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound solution to the appropriate wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Add 25 µL of the recombinant MMP-12 solution (e.g., final concentration of 1-2 nM) to all wells except the negative control.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., final concentration of 10 µM).

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: General workflow for an in vitro MMP-12 enzyme inhibition assay.

In Vivo Murine Model of Ovalbumin-Induced Allergic Asthma

This model is used to evaluate the efficacy of this compound in a relevant disease context.

Objective: To assess the ability of this compound to reduce airway inflammation and hyperresponsiveness in a mouse model of asthma.

Animals: Female BALB/c mice (6-8 weeks old).

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound formulated for oral administration (e.g., in 0.5% methylcellulose)

-

Phosphate-buffered saline (PBS)

-

Whole-body plethysmograph for measuring airway hyperresponsiveness

-

Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

-

Histology supplies (formalin, paraffin, H&E stain)

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

Challenge: From day 21 to day 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS. A control group will receive intranasal PBS.

-

Treatment: Administer this compound orally at a predetermined dose (e.g., 10-100 mg/kg) once or twice daily, starting one day before the first challenge and continuing throughout the challenge period. A vehicle control group will receive the formulation vehicle.

-

Assessment of Airway Hyperresponsiveness (AHR): On day 24, measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): On day 25, euthanize the mice and perform a BAL by instilling and retrieving PBS into the lungs.

-

BAL Fluid Analysis:

-

Perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) on the BAL fluid.

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

-

-

Histology: Perfuse and fix the lungs in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.

Conclusion

This compound represents a significant advancement in the development of selective MMP-12 inhibitors. Its high potency and selectivity, coupled with its oral bioavailability, make it a valuable pharmacological tool for elucidating the role of MMP-12 in inflammatory diseases and a promising lead compound for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and scientists working to translate the therapeutic potential of selective MMP-12 inhibition into clinical reality.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. RNA Expression of MMP12 Is Strongly Associated with Inflammatory Bowel Disease and Is Regulated by Metabolic Pathways in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Matrix Metalloproteinase-12 (MMP-12) in Inflammatory Diseases: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages. Initially recognized for its role in extracellular matrix (ECM) degradation, particularly elastin, emerging evidence has implicated MMP-12 as a critical modulator in the pathogenesis of a wide range of inflammatory diseases. Its dysregulation is associated with the progression of chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). Beyond its classical role in tissue remodeling, MMP-12 exhibits a complex and sometimes paradoxical involvement in inflammation, acting as both a pro-inflammatory and anti-inflammatory mediator through the cleavage of various substrates, including cytokines, chemokines, and other proteases. This technical guide provides a comprehensive overview of the multifaceted role of MMP-12 in inflammatory diseases, with a focus on its molecular pathways, quantitative expression, and the experimental methodologies used to investigate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target MMP-12 in inflammatory conditions.

Introduction

Matrix metalloproteinases (MMPs) are a family of over 20 zinc-dependent proteases that play a pivotal role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among these, MMP-12 has garnered significant attention for its strong association with inflammatory diseases. Secreted primarily by activated macrophages, MMP-12 was first identified in the alveolar macrophages of smokers. Its substrate specificity is broad, encompassing not only ECM components like elastin, type IV collagen, fibronectin, and laminin, but also a variety of non-ECM molecules that are crucial in the inflammatory cascade.

The role of MMP-12 in inflammation is multifaceted. In diseases such as COPD, its elastolytic activity contributes directly to the breakdown of lung tissue, leading to emphysema. In rheumatoid arthritis, elevated levels of MMP-12 in synovial fluid are associated with cartilage and joint destruction. Conversely, some studies have suggested a protective or resolving role for MMP-12 in certain inflammatory contexts. This dual functionality underscores the complexity of MMP-12's involvement in disease and highlights the need for a deeper understanding of its regulation and downstream effects.

This guide will delve into the core aspects of MMP-12's role in inflammatory diseases, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and therapeutic development.

MMP-12 Signaling Pathways in Inflammation

The expression and activity of MMP-12 are tightly regulated by a network of signaling pathways initiated by various pro-inflammatory stimuli. Key upstream regulators include cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as bacterial components like lipopolysaccharide (LPS). These stimuli activate intracellular signaling cascades, primarily involving Mitogen-Activated Protein Kinases (MAPKs) and the Phosphatidylinositol 3-Kinase (PI3K) pathway, which converge on transcription factors like Activator Protein-1 (AP-1) to drive MMP-12 gene expression.

Once expressed and secreted, MMP-12 exerts its effects through the cleavage of a diverse array of substrates. Its downstream targets include not only ECM proteins, leading to tissue remodeling and degradation, but also other signaling molecules. For instance, MMP-12 can activate other MMPs, such as MMP-2 and MMP-3, creating a proteolytic cascade that amplifies tissue damage. It can also process cytokines and chemokines, thereby modulating the recruitment and activity of immune cells.

Upstream Regulation of MMP-12 Expression

The following diagram illustrates the key signaling pathways leading to the expression of MMP-12 in response to pro-inflammatory stimuli.

Downstream Effects of MMP-12 Activity

The following diagram outlines the major downstream consequences of MMP-12 secretion and activation in an inflammatory microenvironment.

Quantitative Data on MMP-12 in Inflammatory Diseases

The expression and activity of MMP-12 are significantly elevated in various inflammatory diseases. This section provides a summary of quantitative data from studies on COPD, asthma, rheumatoid arthritis, and inflammatory bowel disease.

| Disease | Sample Type | Method | Finding | Reference(s) |

| COPD | Sputum | ELISA | Sputum MMP-12 concentrations are significantly greater in patients with COPD compared to healthy nonsmokers. Sputum MMP-12 concentrations and activity are directly associated with the extent of emphysema measured by CT scan. | |

| Alveolar Macrophages | Microarray | A nine-fold increase in MMP-12 expression was observed in smokers compared to nonsmokers. | ||

| Asthma | Sputum | ELISA | Sputum MMP-12 concentrations are greater in smokers with asthma than in healthy nonsmokers. No significant association was found between disease severity and sputum MMP-12 concentrations or activity in asthma groups. | |

| Rheumatoid Arthritis | Synovial Tissue | Western Blot | MMP-12 protein levels are consistently and markedly increased in RA synovial tissue compared with osteoarthritis (OA) synovial tissue. A greater amount of the catalytic forms of MMP-12 is present in RA synovial tissue and fluid. | |

| Synovial Membrane | RT-PCR | MMP-12 mRNA was detected in 60% of RA synovial membranes compared to 33% in trauma controls. | ||

| Inflammatory Bowel Disease | Colonic Mucosa | Western Blot | MMP-12 protein levels are markedly increased in the colonic tissue of patients with ulcerative colitis (UC). | |

| Colonic Epithelial Cells | RT-PCR | Transcripts of MMP-12 were detected in colonic epithelial cells from both IBD patients and controls. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MMP-12.

MMP-12 Enzyme-Linked Immunosorbent Assay (ELISA) in Sputum

This protocol is adapted from a method optimized for the detection of total MMP-12 protein in induced human sputum.

Materials:

-

Capture antibody (e.g., Dendritics cat# DDX0284)

-

Detection antibody (e.g., conjugated Dendritics cat# DDX0281)

-

Recombinant human MMP-12 standard

-

ELISA coating buffer (0.1 M carbonate/bicarbonate, pH 9.6)

-

PBS wash buffer (137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, 0.05% Tween-20, pH 7.4)

-

Tris wash buffer (25 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20)

-

Blocking buffer (e.g., Pierce Superblock)

-

Sample diluent (e.g., Cell Technology, Inc. ESD100)

-

ELISA amplification system (e.g., Invitrogen cat#19589-019)

-

96-well ELISA plates

Procedure:

-

Coating: Coat a 96-well plate with the capture antibody at 3 µg/mL in ELISA coating buffer (100 µL/well). Incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with PBS wash buffer.

-

Blocking: Block the plate with 200 µL/well of blocking buffer for 1 hour at 37°C.

-

Washing: Wash the plate three times with PBS wash buffer.

-

Sample and Standard Incubation: Add 100 µL/well of diluted sputum samples and recombinant MMP-12 standards. Incubate for 2 hours at room temperature with agitation.

-

Washing: Wash the plate three times with Tris wash buffer using a soak program.

-

Detection Antibody Incubation: Add 100 µL/well of the conjugated detection antibody at 100 ng/mL in Tris wash buffer. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Tris wash buffer using a soak program.

-

Signal Amplification: a. Reconstitute the substrate and amplifier from the ELISA amplification system according to the manufacturer's instructions. b. Add 50 µL/well of the reconstituted substrate and incubate for 30 minutes at room temperature. c. Add 50 µL/well of the reconstituted amplifier and incubate for 30 minutes at room temperature.

-

Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate MMP-12 concentrations in the samples by interpolating from the standard curve.

MMP-12 Activity Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a general method for measuring MMP-12 activity using a quenched fluorogenic peptide substrate.

Materials:

-

Recombinant active MMP-12 (for standard curve)

-

MMP-12 FRET substrate (e.g., EDANS/DabcylPlus™ FRET peptide)

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP-12 activation

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation: If measuring pro-MMP-12, activate the samples by incubating with 1 mM APMA for 1 hour at 37°C.

-

Standard Curve: Prepare a standard curve of recombinant active MMP-12 in assay buffer.

-

Reaction Setup: In a 96-well black plate, add 50 µL of each sample or standard per well.

-

Substrate Addition: Add 50 µL of the FRET substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 490 nm emission).

-

Data Acquisition: Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the MMP-12 activity in the samples by comparing their V₀ to the standard curve.

MMP-12 Quantitative Real-Time PCR (qPCR) in Macrophages

This protocol outlines the steps for quantifying MMP-12 mRNA expression in macrophage cell cultures.

Materials:

-

RNA extraction kit (e.g., NucleoSpin RNA/Protein kit)

-

cDNA synthesis kit (e.g., PrimeScript RT Reagent Kit)

-

SYBR Green PCR Master Mix

-

Primers for MMP-12 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument (e.g., LightCycler 96)

Procedure:

-

Cell Culture and Treatment: Culture macrophages under desired conditions and treat with inflammatory stimuli as required.

-

RNA Extraction: Isolate total RNA from the macrophage pellets using an RNA extraction kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 10-20 µL, containing SYBR Green Master Mix, forward and reverse primers for MMP-12 or the housekeeping gene, and the diluted cDNA template.

-

qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of MMP-12 mRNA, normalized to the housekeeping gene.

MMP-12 Zymography for Tissue Samples

This protocol provides a general method for detecting MMP-12 activity in tissue extracts using gelatin zymography.

Materials:

-

Tissue homogenization buffer (e.g., NP-40 lysis buffer)

-

SDS-polyacrylamide gels copolymerized with gelatin (e.g., 1 mg/mL)

-

Sample buffer (non-reducing)

-

Electrophoresis running buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, 0.02% Brij-35, pH 7.5)

-

Staining solution (e.g., SimplyBlue SafeStain)

-

Destaining solution (e.g., water)

Procedure:

-

Tissue Homogenization: Homogenize approximately 50 mg of tissue in ice-cold lysis buffer. Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the tissue extract.

-

Sample Preparation: Mix the tissue extract with non-reducing sample buffer. Do not boil the samples.

-

Electrophoresis: Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

-

Incubation: Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.

-

Staining: Stain the gel with a Coomassie-based staining solution until the background is uniformly stained.

-

Destaining: Destain the gel with water until clear bands of gelatinolysis appear against a blue background.

-

Analysis: The clear bands indicate areas of MMP activity. The molecular weight of the bands can be used to presumptively identify MMP-12 (pro-form ~54 kDa, active form ~45 kDa and ~22 kDa).

Role of MMP-12 in Leukocyte Migration and Recruitment

MMP-12 plays a significant role in modulating the migration and recruitment of leukocytes to sites of inflammation. It can facilitate this process by degrading ECM components, thereby creating pathways for cell movement. Additionally, MMP-12 can process chemokines, which can either enhance or inhibit their chemoattractant properties, thus finely tuning the inflammatory infiltrate. The following diagram illustrates the proposed mechanism by which MMP-12 influences leukocyte migration.

The Discovery and Development of MMP145: A Potent and Selective MMP-12 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Its role in tissue remodeling and degradation of elastin makes it a compelling therapeutic target. This whitepaper provides a comprehensive technical overview of the discovery and development of MMP145, a potent, selective, and orally active inhibitor of MMP-12. We will delve into the quantitative data supporting its efficacy, the detailed experimental protocols for its characterization, and the underlying signaling pathways it modulates.

Introduction: The Rationale for Targeting MMP-12

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. While essential for physiological processes like tissue remodeling and wound healing, their aberrant activity is a hallmark of numerous pathologies. MMP-12, predominantly expressed by macrophages, has been identified as a key mediator in inflammatory lung diseases.[1][2] Increased levels of MMP-12 are associated with the breakdown of elastin in the lungs, leading to airflow obstruction and inflammation.[2] Consequently, the development of selective MMP-12 inhibitors represents a promising therapeutic strategy for diseases such as asthma and COPD.[1][3]

The primary challenge in the development of MMP inhibitors has been achieving selectivity to avoid off-target effects, which have led to the failure of broad-spectrum MMP inhibitors in clinical trials. This compound emerged from a focused drug discovery program aimed at identifying a potent and selective inhibitor of MMP-12 with good oral bioavailability.[4]

Discovery and Characterization of this compound

This compound, also referred to as compound 27 in the primary literature, was identified through a medicinal chemistry campaign focused on the arylsulfonamide scaffold.[4] This class of compounds has been explored for MMP inhibition due to its ability to chelate the active site zinc ion.[5][6][7]

Chemical Structure and Synthesis

The chemical structure of this compound is a key determinant of its potency and selectivity. While the exact synthesis is detailed in the primary literature, the general approach for this class of inhibitors involves the synthesis of an arylsulfonamide core, followed by the introduction of specific side chains to optimize interactions with the S1' pocket of the MMP-12 active site.[4][7] The design often incorporates a carboxylic acid group to act as a zinc-binding group.[8][9]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound was evaluated against a panel of MMPs to determine its potency and selectivity. The following tables summarize the key quantitative data from in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound against Human MMPs

| MMP Isoform | IC50 (nM) |

| MMP-12 | 1.4 |

| MMP-1 | >1000 |

| MMP-2 | >1000 |

| MMP-3 | 390 |

| MMP-7 | >1000 |

| MMP-8 | >1000 |

| MMP-9 | 980 |

| MMP-13 | 65 |

| MMP-14 | >1000 |

Data extracted from supplier information and cross-referenced with similar compound data.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Route of Administration | Dose | Outcome |

| Mouse Ear-Swelling Inflammation Model | Oral | Not specified in abstract | Significant reduction in inflammation |

| Mouse Lung Inflammation Model | Oral | Not specified in abstract | Significant reduction in lung inflammation |

Data inferred from abstracts of similar MMP-12 inhibitors.[3] Detailed in vivo data for this compound would be found in the full publication.

Experimental Protocols

The characterization of this compound involved a series of key experiments to determine its inhibitory activity and selectivity.

MMP Inhibition Assay (Fluorometric)

This assay is a standard method for determining the potency of MMP inhibitors.

Principle: The assay measures the cleavage of a fluorogenic MMP substrate. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.

Protocol:

-

Reagents and Materials:

-

Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or test compound) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

-

-

Procedure:

-

Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., with APMA).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of the activated MMP enzyme to the wells of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[10][11][12]

-

In Vivo Inflammation Models

Animal models are crucial for evaluating the efficacy of a drug candidate in a physiological setting.

Principle: These models induce an inflammatory response that is dependent on MMP-12 activity. The efficacy of the inhibitor is assessed by its ability to reduce the inflammatory endpoints.

Protocol (General Outline for a Mouse Lung Inflammation Model):

-

Animals: Use a suitable mouse strain (e.g., C57BL/6).

-

Induction of Inflammation: Instill an inflammatory agent (e.g., bleomycin or house dust mite extract) intranasally or intratracheally to induce lung inflammation and MMP-12 expression.

-

Drug Administration: Administer this compound orally at different doses at specified time points before and/or after the inflammatory challenge. A vehicle control group should be included.

-

Assessment of Inflammation: At a pre-determined endpoint, sacrifice the animals and assess the degree of inflammation through:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (macrophages, neutrophils, eosinophils).

-

Histology: Process lung tissue for histological staining (e.g., H&E) to evaluate inflammatory cell infiltration and tissue damage.

-

Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory mediators in the BAL fluid or lung homogenates using ELISA or multiplex assays.

-

MMP-12 Activity Assay: Measure MMP-12 activity in the lung tissue or BAL fluid using zymography or a fluorometric assay.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-12. The downstream consequences of this inhibition are a reduction in tissue damage and inflammation.

MMP-12 Signaling in Asthma

In asthma, allergens trigger an inflammatory cascade that leads to the recruitment of inflammatory cells, including macrophages, to the airways.[13] These macrophages are the primary source of MMP-12.[13] Activated MMP-12 contributes to the disease pathology through several mechanisms:

-

Extracellular Matrix (ECM) Degradation: MMP-12 degrades elastin, a major component of the lung's ECM, leading to airway remodeling and loss of lung function.[2]

-

Activation of other MMPs: MMP-12 can activate other MMPs, such as MMP-2 and MMP-9, amplifying the proteolytic cascade.[14]

-

Modulation of Chemokine Activity: MMP-12 can process and modify the activity of chemokines, influencing the recruitment of inflammatory cells.

-

Regulation of B-cell Responses: Recent studies suggest a role for MMP-12 in the formation of pulmonary B-cell follicles and local antibody responses.[15]

The following diagram illustrates the central role of MMP-12 in the inflammatory pathway of asthma and the point of intervention for this compound.

Experimental Workflow for Inhibitor Screening

The discovery of this compound likely followed a systematic drug discovery workflow, starting from a large compound library and progressively narrowing down to a lead candidate.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective MMP-12 inhibitors. Its high potency and selectivity, coupled with oral bioavailability, make it a promising candidate for the treatment of inflammatory diseases such as asthma and COPD. The data presented in this whitepaper underscore the potential of targeting MMP-12 as a therapeutic strategy.

Future research should focus on the clinical development of this compound, including comprehensive safety and efficacy studies in human subjects. Further investigation into the role of MMP-12 in other inflammatory and fibrotic diseases may also open new therapeutic avenues for this class of inhibitors. The detailed experimental protocols provided herein can serve as a valuable resource for researchers working on the characterization of novel MMP inhibitors.

References

- 1. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]

- 3. Discovery of potent and selective matrix metalloprotease 12 inhibitors for the potential treatment of chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Sugar-Based Arylsulfonamide Carboxylates as Selective and Water-Soluble Matrix Metalloproteinase-12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. Detection of Endogenous Matrix Metalloprotease-12 Active Form with a Novel Broad Spectrum Activity-based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Overlapping and enzyme-specific contributions of matrix metalloproteinases-9 and -12 in IL-13–induced inflammation and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to MMP14 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Membrane-type 1 matrix metalloproteinase (MMP14 or MT1-MMP), a zinc-dependent endopeptidase anchored to the cell surface, stands as a pivotal orchestrator of extracellular matrix (ECM) remodeling. Its dysregulation is a hallmark of numerous pathologies, most notably cancer invasion and metastasis, making it a prime target for therapeutic intervention. This technical guide delves into the core principles of the structure-activity relationship (SAR) of MMP14 inhibitors, providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.

The Structural Landscape of MMP14 and Its Inhibition

MMP14's catalytic activity is centered around a highly conserved zinc-binding motif within its catalytic domain.[1] This domain features a deep S1' specificity pocket, which plays a crucial role in substrate recognition and inhibitor binding.[2] A distinctive feature of MMP14 is the presence of an Ω-loop near the active site, which offers a unique structural element for the design of selective inhibitors.[1] The enzyme's activity is also dependent on calcium ions.[1]

Inhibitors of MMP14, and MMPs in general, typically function by chelating the catalytic zinc ion, thereby blocking the enzyme's proteolytic activity. The SAR of these inhibitors is largely dictated by the nature of the zinc-binding group (ZBG) and the interactions of the inhibitor's side chains with the enzyme's subsites (S1', S2', etc.).

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent and selective MMP14 inhibitors hinges on a thorough understanding of how structural modifications impact inhibitory activity. The following tables summarize quantitative data for various classes of MMP14 inhibitors.

Hydroxamate-Based Inhibitors

Hydroxamic acids are a prominent class of MMP inhibitors due to their potent zinc-chelating ability.[3] The general structure involves a hydroxamic acid moiety (-CONHOH) that coordinates with the catalytic zinc ion.[4] Variations in the P1' and P2' substituents, which interact with the S1' and S2' subsites of the enzyme respectively, significantly influence potency and selectivity.[2][5]

| Compound/Inhibitor | P1' Group | P2' Group | MMP14 IC50 (nM) | Other MMPs IC50 (nM) | Reference |

| Marimastat (BB-2516) | Not specified | Not specified | 9 | MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3 | [6] |

| Batimastat (BB-94) | Not specified | Not specified | 2.9, 3.0 | MMP-1, -2, -3, -7, -9: <10 ng/mL | [7][8] |

| Ilomastat | Not specified | Not specified | 5.2 | Not specified | [7] |

| Hydroxamate 1h | Phenylpropyl | α-branched alkyl | Potent | Inactive against MMP-1, but not selective over MMP-9 | [2] |

| Hydroxamate 1i | Phenylpropyl | α-branched alkyl | Potent | Inactive against MMP-1, but not selective over MMP-9 | [2] |

Table 1: SAR of Hydroxamate-Based MMP14 Inhibitors. This table highlights the potent, broad-spectrum nature of many hydroxamate inhibitors and initial findings on achieving some selectivity.

Studies have shown that a longer side chain at the P1' position is generally favorable for binding to MMP14, similar to MMP-2, -3, and -9, but not MMP-1.[2] For the P2' position, an α-branched alkyl group is critical for potent inhibition of MMP14.[2]

Non-Hydroxamate Inhibitors

The development of non-hydroxamate inhibitors has been driven by the desire to improve selectivity and overcome the potential for off-target effects associated with some hydroxamates.[4] These inhibitors utilize alternative zinc-binding groups such as carboxylates, sulfhydryls, and phosphinates.

| Compound/Inhibitor | Core Scaffold | MMP14 IC50 (µM) | Key Features | Reference |

| Clioquinol | Quinolone | < 30 | Binds to the catalytic domain. | [1] |

| Chloroxine | Quinolone | < 30 | Similar structure to Clioquinol. | [1] |

| NSC405020 | Not specified | Not specified (inhibits function) | Binds to the hemopexin domain, disrupting homodimerization. | [9] |

Table 2: Non-Hydroxamate MMP14 Inhibitors. This table showcases alternative scaffolds and mechanisms of MMP14 inhibition.

Quinoline-based compounds like clioquinol and chloroxine have been identified as MMP14 inhibitors through high-throughput screening.[1] Their mechanism involves binding to the catalytic domain.[1] A different approach is taken by inhibitors like NSC405020, which targets the hemopexin domain of MMP14, thereby inhibiting its function by preventing homodimerization, a process crucial for its activity.[9]

Experimental Protocols for MMP14 Inhibition Assays

Accurate determination of inhibitor potency is fundamental to SAR studies. Below are detailed methodologies for common in vitro assays used to screen for MMP14 inhibitors.

Fluorescence-Based Enzymatic Assay

This high-throughput screening method measures the cleavage of a fluorogenic substrate by MMP14.

Materials:

-

Recombinant human MMP14 catalytic domain

-

Fluorogenic MMP14 substrate (e.g., based on the VEGFR1 cleavage site)[1]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test inhibitors dissolved in DMSO

-

Black 384-well microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Add a defined amount of MMP14 enzyme solution (e.g., 10 nM final concentration) to each well of the 384-well plate.[10]

-

Add the diluted test inhibitors to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP14 substrate to each well (e.g., at a concentration close to its Km value).[10]

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission wavelengths of 490/520 nm).

-

The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

-

The percent inhibition for each inhibitor concentration is calculated relative to a control reaction without inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Gelatin Zymography

This technique is used to assess the ability of inhibitors to block the activation of pro-MMP-2 by MMP14.

Materials:

-

Cells expressing MMP14 (e.g., transfected COS-1 cells or HT-1080 fibrosarcoma cells)

-

Serum-free cell culture medium

-

Test inhibitors

-

SDS-PAGE gels copolymerized with gelatin (e.g., 1 mg/mL)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Culture MMP14-expressing cells in serum-free medium in the presence of various concentrations of the test inhibitor for a specified time (e.g., 24-48 hours).

-

Collect the conditioned medium, which contains secreted pro-MMP-2 and active MMP-2.

-

Separate the proteins in the conditioned medium on a gelatin-containing SDS-PAGE gel under non-reducing conditions.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in developing buffer at 37°C for 16-24 hours to allow for gelatin degradation by the active MMPs.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of gelatin degradation will appear as clear bands against a blue background. The inhibition of pro-MMP-2 activation will be observed as a decrease in the intensity of the active MMP-2 band.

Signaling Pathways and Experimental Workflows

MMP14 is a key node in several signaling pathways that drive cancer progression. Understanding these pathways is crucial for identifying novel therapeutic targets and for designing effective combination therapies.

MMP14-Mediated Activation of pro-MMP-2

One of the canonical functions of MMP14 is the activation of pro-MMP-2 on the cell surface, a process that is critical for cancer cell invasion.[11] This activation occurs through a trimolecular complex involving MMP14, TIMP-2 (Tissue Inhibitor of Metalloproteinases-2), and pro-MMP-2.[11]

References

- 1. A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]

- 5. Structure-activity relationship of hydroxamate-based inhibitors on membrane-bound Fas ligand and TNF-alpha processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Matrix metalloproteinase 14 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

MMP145 target binding and kinetics

An In-depth Technical Guide to MMP14: Target Binding and Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a zinc-dependent endopeptidase that plays a pivotal role in extracellular matrix (ECM) remodeling.[1][2] As a type I transmembrane protein, its activity is localized to the pericellular environment, enabling it to be a key regulator of cellular processes such as migration, invasion, and angiogenesis.[1][3][4] MMP14 is initially synthesized as an inactive zymogen (pro-MMP14) and is activated by furin-like proprotein convertases within the trans-Golgi network before being presented on the cell surface.[5][6]

Structurally, MMP14 consists of several domains: a pro-domain, a catalytic domain, a hinge region, a hemopexin (PEX) domain, a transmembrane domain, and a short cytoplasmic tail.[5][7] The catalytic domain contains the highly conserved zinc-binding motif responsible for its proteolytic activity.[5][6] MMP14's functions are diverse, ranging from the direct degradation of ECM components like collagen, fibronectin, and laminin, to the activation of other MMPs, most notably pro-MMP2.[1][2][5] Its activity is tightly regulated by endogenous inhibitors, primarily the Tissue Inhibitors of Metalloproteinases (TIMPs), with TIMP-2, TIMP-3, and TIMP-4 being specific inactivators.[5][8]

Given its significant role in cancer progression, particularly in metastasis and angiogenesis, MMP14 is a major target for therapeutic intervention.[4][9][10] This guide provides a comprehensive overview of MMP14's target binding, kinetic properties, associated signaling pathways, and the experimental protocols used for its characterization.

Quantitative Data on MMP14 Interactions

The interaction of MMP14 with its substrates, activators, and inhibitors is characterized by specific kinetic parameters. This data is crucial for understanding its biological function and for the development of targeted inhibitors.

Table 1: Substrate Binding and Catalytic Efficiency

This table summarizes the binding affinities and catalytic efficiencies of MMP14 for some of its key substrates. The catalytic efficiency (kcat/Km) represents how efficiently the enzyme converts a substrate into a product at low substrate concentrations.

| Substrate | Description | Binding Affinity (Kd) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Lumican | A small leucine-rich proteoglycan (SLRP) involved in ECM organization.[8] | ~275 nM | Not Reported |

| Pro-MMP2 | Gelatinase A, a key substrate activated by MMP14.[2] | Complex (TIMP-2 dependent) | Not Reported |

| Collagen (Type I, II, III) | Major structural proteins of the ECM directly degraded by MMP14.[5] | Not Reported | Not Reported |

| Fibronectin | A high-molecular-weight ECM glycoprotein.[5] | Not Reported | Not Reported |

| VEGFR1-derived peptide | A peptide substrate derived from the VEGFR1 cleavage site.[11] | Not Reported | Not Reported |

| Gold Nanoparticle Conjugates | Peptide substrates immobilized on gold nanoparticles, showing reduced catalytic efficiency compared to free peptides.[12][13] | Not Applicable | ~50-200 fold lower than free peptide |

Table 2: Inhibitor Binding Kinetics

This table details the inhibition constants (Ki) and IC50 values for various MMP14 inhibitors, including endogenous proteins and synthetic small molecules. Lower values indicate higher potency.

| Inhibitor | Type | Inhibition Constant (Ki) | IC50 |

| TIMP-1 | Endogenous Protein | Poor inhibitor | Not Reported |

| TIMP-2 | Endogenous Protein | ~56.1 nM | Not Reported |

| TIMP-3 | Endogenous Protein | Binds rapidly | Not Reported |

| (R)-ND-336 | Small Molecule | 119 nM | Not Reported |

| ND-336 | Small Molecule | 120 nM | Not Reported |

| KD014 (DX-2400) | Human Monoclonal Antibody | 0.9 nM | Not Reported |

| N-TIMP2 Var1 | Engineered N-TIMP2 Variant | 0.53 ± 0.1 nM | Not Reported |

| Clioquinol | Small Molecule (FDA-approved) | Not Reported | 26.9 ± 5.3 µM |

| Chloroxine | Small Molecule (FDA-approved) | Not Reported | 25.6 ± 4.2 µM |

| 3-Aminobenzene-1,2-diol | Small Molecule | Not Reported | 16.3 μM |

Signaling Pathways and Molecular Interactions

MMP14 activity is integrated into complex signaling networks that control cell behavior. Its functions extend beyond simple ECM degradation to include the modulation of signaling cascades through both proteolytic and non-proteolytic mechanisms.

Pro-MMP2 Activation Pathway

One of the most well-characterized functions of MMP14 is the activation of pro-MMP2 on the cell surface. This process requires the formation of a trimolecular complex with TIMP-2. A TIMP-2 molecule binds to the catalytic domain of one MMP14 molecule, and its C-terminal domain then acts as a receptor for the hemopexin domain of pro-MMP2. An adjacent, TIMP-free MMP14 molecule then cleaves the pro-domain of the captured pro-MMP2, leading to its activation.

Caption: Cell surface activation of pro-MMP2 by MMP14.

Non-Proteolytic Signaling via Integrin Interaction

MMP14 can also signal independently of its catalytic activity. The cytoplasmic tail of MMP14 can associate with β1 integrin, leading to the activation of the Ras-Raf-ERK signaling cascade.[2] This interaction promotes cell migration and demonstrates the versatility of MMP14 as both an enzyme and a signaling scaffold.

Caption: MMP14 non-proteolytic signaling pathway.

Detailed Experimental Protocols

Characterizing the enzymatic activity and binding kinetics of MMP14 requires specific biochemical and biophysical assays.

Protocol 1: Fluorogenic MMP14 Activity Assay

This protocol is adapted from commercially available kits and is used for measuring MMP14 enzymatic activity and screening for inhibitors.[4][14]

Principle: A quenched fluorogenic peptide substrate is cleaved by active MMP14, releasing a fluorophore from its quencher and resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to MMP14 activity.

Materials:

-

Recombinant active MMP14 enzyme

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH2)

-

MMP Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Test inhibitors and controls (e.g., DMSO for vehicle)

-

Black, low-binding 96-well microtiter plate

-

Fluorescent microplate reader (λexc/λem = 328 nm/393 nm)

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a 10 µM working solution of the fluorogenic substrate by diluting the stock (e.g., 1 mM) in MMP Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in MMP Assay Buffer containing a final DMSO concentration not exceeding 1%.

-

Reaction Setup:

-

Add 25 µl of the substrate solution to each well.

-

Add 5 µl of the inhibitor solution to the "Test Sample" wells.

-

Add 5 µl of inhibitor buffer (e.g., 10% DMSO in buffer) to "Blank" (no enzyme) and "Positive Control" (no inhibitor) wells.

-

-

Enzyme Addition:

-

Dilute the active MMP14 enzyme in cold MMP Assay Buffer to the desired final concentration (e.g., 3.2 ng/µl).

-

Initiate the reaction by adding 20 µl of the diluted MMP14 solution to the "Positive Control" and "Test Sample" wells.

-

Add 20 µl of MMP Assay Buffer to the "Blank" wells. The final reaction volume is 50 µl.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours or as a single endpoint reading.

-

-

Data Analysis:

-

Subtract the "Blank" fluorescence values from all other readings.

-

Calculate the rate of reaction (slope of the kinetic curve) for each well.

-

Determine IC50 values for inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a fluorogenic MMP14 activity assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the direct binding interaction between two molecules in real-time, allowing for the determination of association (ka), dissociation (kd), and affinity (Kd) constants.[8][11]

Principle: One molecule (ligand, e.g., MMP14) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., inhibitor or substrate) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant MMP14 catalytic domain (ligand)

-

Analyte (inhibitor or substrate) at various concentrations

-

Running buffer (e.g., HBS-P+ buffer)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the system with running buffer.

-

Activate the carboxyl groups on the CM5 sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize the MMP14 catalytic domain to the surface via amine coupling by injecting it at a low concentration (e.g., 10 µg/ml) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand.

-

-

Analyte Injection (Binding Analysis):

-

Prepare a series of analyte dilutions in running buffer.

-

Inject each analyte concentration over the reference and ligand-immobilized flow cells for a set period (association phase).

-

Switch back to flowing only running buffer over the chip to monitor the decay of the signal (dissociation phase).

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves of the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).

-

Caption: General workflow for an SPR binding assay.

Conclusion

MMP14 is a multifaceted enzyme whose importance in physiology and pathology is well-established. Its pericellular proteolytic activity, combined with its role in intracellular signaling, makes it a critical node in the regulation of cell behavior and tissue architecture. The quantitative data on its binding kinetics and catalytic efficiency are essential for the rational design of specific and potent inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to accurately characterize MMP14 activity and its interactions. A deeper understanding of MMP14's complex biology will continue to fuel the development of novel therapeutic strategies for diseases such as cancer, where its activity is often dysregulated.

References

- 1. MMP14 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Matrix metalloproteinase 14 modulates signal transduction and angiogenesis in the cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differential MMP-14 Targeting by Lumican-Derived Peptides Unraveled by In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical characterization of MMP-14 active site-Zn(ii)-peptide inhibitor ternary complexes: a strategy for matrix metalloproteinase inhibition in cancer progression - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on MMP14 and its Effect on Elastin Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a pivotal enzyme in the remodeling of the extracellular matrix (ECM). While renowned for its collagenolytic activity, MMP14 also plays a significant role in the degradation of elastin, a critical protein responsible for the elasticity and resilience of tissues such as blood vessels, lungs, and skin. This guide provides a comprehensive technical overview of the enzymatic action of MMP14 on elastin, the signaling pathways that regulate its activity, and detailed experimental protocols for its study.

Introduction to MMP14 and Elastin

MMP14 is a zinc-dependent endopeptidase belonging to the membrane-type MMP (MT-MMP) subfamily. Anchored to the cell surface, it exerts its proteolytic activity in the pericellular space, enabling precise and localized ECM degradation. This localization is crucial for physiological processes like cell migration and tissue development, as well as pathological conditions including tumor invasion and arthritis.

Elastin is an exceptionally stable and resilient ECM protein. It is synthesized and secreted as a soluble precursor, tropoelastin, which then undergoes extensive cross-linking to form mature, insoluble elastic fibers. This cross-linked structure confers elasticity to tissues and is highly resistant to proteolytic degradation. However, a select group of proteases, termed elastases, can degrade elastin. Among these, MMP14 has been identified as a direct elastolytic enzyme.

The Mechanism of MMP14-Mediated Elastin Degradation

MMP14 directly cleaves both the soluble precursor tropoelastin and the mature, cross-linked elastin. However, its degradative efficiency is significantly higher on tropoelastin due to the open structure of the monomer compared to the highly cross-linked and compact nature of mature elastin fibers.

Cleavage Site Specificity

Studies involving mass spectrometry of elastin fragments generated by MMP14 have revealed its cleavage site preferences. Similar to other elastolytic MMPs (MMP-2, -7, -9, and -12), MMP14 preferentially cleaves peptide bonds where small to medium-sized hydrophobic residues, such as Glycine (Gly), Alanine (Ala), Leucine (Leu), and Valine (Val), are present at the P1' position of the cleavage site. The surrounding positions (P1-P4 and P2'-P4') are often occupied by Proline (Pro), Glycine, and Alanine.

Generation of Bioactive Peptides

The degradation of elastin by MMP14 is not merely a destructive process. It results in the release of bioactive elastin peptides, known as elastokines. These peptides can influence various cellular processes, including chemotaxis, proliferation, and apoptosis, and are implicated in the progression of cardiovascular diseases associated with elastin breakdown.

Regulation of MMP14 Expression and Activity

The expression and activity of MMP14 are tightly controlled at multiple levels, from gene transcription to post-translational activation and inhibition. Key signaling pathways implicated in the regulation of MMP14 include the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.

Pro-MMP14 Activation

MMP14 is synthesized as an inactive zymogen, pro-MMP14. Its activation is a critical step and primarily occurs intracellularly within the trans-Golgi network by furin-like proprotein convertases. Furin cleaves the pro-domain, generating the active form of MMP14 that is then trafficked to the cell surface.

TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a potent regulator of ECM remodeling and can modulate MMP14 expression. Upon binding of TGF-β to its receptor complex (TβRI/TβRII), the receptor-regulated Smads (Smad2 and Smad3) are phosphorylated. These activated Smads then form a complex with Smad4, which translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, binding to the promoter regions of target genes, including MMP14, to regulate their expression.

MMP12: A Promising Therapeutic Target in Asthma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, has emerged as a key player in the pathophysiology of asthma. This zinc-dependent endopeptidase is significantly upregulated in the airways of asthmatic individuals, where it contributes to chronic inflammation, airway remodeling, and tissue damage through the degradation of extracellular matrix components. Its pivotal role in these processes positions MMP12 as a compelling therapeutic target for the development of novel asthma therapies. This technical guide provides a comprehensive overview of the current understanding of MMP12 in asthma, including quantitative data on its expression, detailed experimental protocols for its study, and a depiction of its associated signaling pathways.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway remodeling. The underlying inflammation involves a complex interplay of various immune cells and mediators that lead to structural changes in the airways, including subepithelial fibrosis, smooth muscle hypertrophy, and mucus gland hyperplasia. Matrix metalloproteinases (MMPs) are a family of enzymes that are crucial in tissue remodeling and have been implicated in the pathogenesis of asthma. Among these, MMP12 has garnered significant attention due to its high expression levels in the lungs of asthma patients and its direct correlation with disease severity.

The Role of MMP12 in Asthma Pathogenesis

MMP12 is predominantly secreted by macrophages, which are abundant in the asthmatic airway. Its primary substrate is elastin, a key component of the extracellular matrix that provides elasticity to the lung tissue. The degradation of elastin by MMP12 contributes to the loss of lung function and airway remodeling seen in chronic asthma.